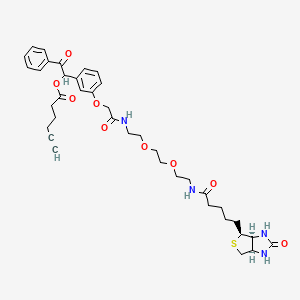

Azido-C3-UV-biotin

Descripción

Propiedades

Fórmula molecular |

C38H48N4O9S |

|---|---|

Peso molecular |

736.9 g/mol |

Nombre IUPAC |

[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] hex-5-ynoate |

InChI |

InChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1 |

Clave InChI |

KFKYTMUGBNTGFC-ZPIGJYFOSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

UV Cleavable Biotin-PEG2-alkyne |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-C3-UV-biotin: A Photocleavable Tool for Advanced Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-C3-UV-biotin, a versatile chemical probe designed for the enrichment and analysis of biomolecules. We will delve into its core structure, primary applications in chemoproteomics, and detailed experimental protocols.

Core Concepts: Structure and Functionality

This compound is a trifunctional molecule engineered for modern chemical biology workflows. Its name delineates its key components:

-

Azido (N₃): This functional group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly specific and efficient covalent labeling of alkyne-modified biomolecules.

-

C3 Linker: A three-carbon (propyl) spacer provides flexibility and reduces steric hindrance between the biotin moiety and the labeled biomolecule.

-

UV (Photocleavable Linker): This component, typically a nitrobenzyl group, allows for the release of the captured biomolecule from biotin-streptavidin complexes under mild conditions using UV light. This is a significant advantage over traditional biotin-streptavidin affinity purification, which requires harsh denaturing conditions that can interfere with downstream analyses like mass spectrometry.

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin, enabling highly selective and robust capture of biotinylated molecules onto streptavidin-conjugated solid supports.

The combination of these features makes this compound a powerful tool for the selective isolation and subsequent identification of a wide range of biomolecules, particularly proteins.

Primary Application: Chemoproteomic Target Identification

The principal application of this compound is in the field of chemical proteomics, specifically for the identification and characterization of protein targets of small molecules or for the analysis of post-translationally modified proteins. The general workflow involves the metabolic or chemical labeling of proteins with an alkyne-containing probe, followed by covalent tagging with this compound via click chemistry, affinity capture, and finally, release for analysis.

This methodology is instrumental in:

-

Target Deconvolution: Identifying the protein binding partners of a bioactive small molecule.

-

Profiling Post-Translational Modifications (PTMs): Enriching and identifying proteins with specific PTMs that have been metabolically labeled with an alkyne-containing precursor.

-

Activity-Based Protein Profiling (ABPP): Identifying the active state of enzymes by using alkyne-modified activity-based probes.

Quantitative Data Summary

The efficiency of labeling, capture, and release is critical for the success of chemoproteomic experiments. The following tables summarize key quantitative parameters associated with the use of photocleavable biotin azide probes.

| Parameter | Typical Value/Condition | Reference(s) |

| UV Cleavage Wavelength | 300-365 nm | [1] |

| UV Cleavage Time | < 5 minutes | [2][3] |

| Cleavage Efficiency | >95% | [4] |

| Biotin-Streptavidin K | ~10⁻¹⁵ M | [4] |

| Mass Remnant Post-Cleavage | Dependent on the specific photocleavable linker structure | [5] |

Table 1: Key Performance Parameters of Photocleavable Biotin Azide Probes. This table provides a summary of the typical conditions and efficiencies associated with the use of these probes.

| Cleavable Linker Type | Cleavage Condition | Advantages | Disadvantages |

| Photocleavable (UV) | UV light (e.g., 365 nm) | Mild, reagent-free cleavage; rapid kinetics. | Potential for UV-induced damage to sensitive biomolecules. |

| Disulfide | Reducing agents (e.g., DTT, TCEP) | High cleavage efficiency. | Can reduce native disulfide bonds in proteins; reagents may interfere with downstream analysis. |

| Acid-cleavable | Acidic conditions (e.g., trifluoroacetic acid) | Effective cleavage. | Harsh conditions can denature or degrade proteins. |

| Enzyme-cleavable | Specific proteases (e.g., TEV protease) | Highly specific cleavage under mild conditions. | Requires the presence of a specific enzyme recognition site; potential for incomplete digestion. |

Table 2: Comparison of Common Cleavable Linkers Used in Chemical Proteomics. This table compares the properties of photocleavable linkers with other commonly used cleavable chemistries.

Detailed Experimental Protocols

The following is a generalized, step-by-step protocol for a typical chemoproteomics experiment using this compound for the enrichment of alkyne-labeled proteins.

Protocol 1: Labeling and Lysis of Cells

-

Metabolic Labeling: Culture cells in the presence of an alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid or sugar) for a desired period to allow for incorporation into newly synthesized proteins or glycans.

-

Cell Harvest and Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction

-

Prepare Click Chemistry Reaction Mix: For a 1 mg protein sample, prepare a reaction cocktail containing the cell lysate, this compound (final concentration 50-100 µM), a copper(I) source (e.g., CuSO₄, final concentration 1 mM), a reducing agent (e.g., sodium ascorbate, final concentration 5 mM), and a copper-chelating ligand (e.g., TBTA, final concentration 100 µM).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is commonly used.

Protocol 3: Affinity Purification of Biotinylated Proteins

-

Prepare Streptavidin Beads: Resuspend streptavidin-conjugated agarose or magnetic beads in the lysis buffer. Wash the beads several times to remove any preservatives.

-

Binding: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS) and add it to the prepared streptavidin beads. Incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing SDS concentration and high salt is recommended (e.g., 0.2% SDS in PBS, 6 M urea, and 1 M NaCl).

Protocol 4: UV Cleavage and Elution

-

Resuspend Beads: After the final wash, resuspend the beads in a suitable buffer for UV cleavage (e.g., 50 mM ammonium bicarbonate).

-

UV Irradiation: Transfer the bead slurry to a UV-transparent plate or tube. Irradiate with a UV lamp at 365 nm for 5-15 minutes on ice. The optimal time should be determined empirically.

-

Elution: Centrifuge the beads and collect the supernatant containing the released proteins.

Protocol 5: Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

-

In-solution Digestion: Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationships between the key components, the following diagrams are provided.

Caption: Experimental workflow for target identification using this compound.

Caption: Logical relationships of this compound components and their interactions.

References

- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules. | Semantic Scholar [semanticscholar.org]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 5. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Azido-C3-UV-biotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-C3-UV-biotin, a versatile chemical probe widely utilized in proteomics and drug discovery. We will delve into its chemical structure, physicochemical properties, and key applications, with a focus on photoaffinity labeling and its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are provided to facilitate its practical implementation in the laboratory.

Core Structure and Chemical Identity

This compound, also known by its synonym UV Cleavable Biotin-PEG2-alkyne, is a polyethylene glycol (PEG)-based molecule incorporating three key functional moieties: a biotin handle for affinity purification, a UV-photocleavable linker for the controlled release of captured biomolecules, and an azide group for bio-orthogonal conjugation via click chemistry.[1][2]

The structural arrangement of these components allows for a sequential workflow in chemical biology experiments. The azide group can be reacted with an alkyne-modified protein of interest, followed by affinity capture using the biotin tag on streptavidin-coated supports. Subsequent exposure to UV light cleaves the linker, releasing the captured protein for downstream analysis.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective use in experimental design, including solvent selection and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₈N₄O₉S | [2] |

| Molecular Weight | 736.87 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. A 1:1 solution of DMSO:PBS (pH 7.2) can be used to improve aqueous solubility. | [3] |

| Storage Conditions | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at ambient temperature for short periods. | [3][4] |

| Purity | Typically ≥95% | |

| UV Cleavage Wavelength | 300-350 nm (optimal at ~365 nm) | [5][6][7] |

Key Applications and Experimental Protocols

This compound is a powerful tool for a range of applications in chemical biology and drug discovery. Its primary uses are in photoaffinity labeling for target identification and as a flexible linker in the synthesis of PROTACs for targeted protein degradation.

Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify the binding partners of a small molecule or other ligand within a complex biological sample. A photo-reactive group on the probe is activated by UV light to form a covalent bond with the interacting protein, enabling its subsequent isolation and identification. While this compound itself contains an azide for click chemistry rather than a primary photoreactive group, it is a critical component in multi-step photoaffinity labeling strategies where a photoreactive alkyne-modified ligand is first crosslinked to its target.

Below is a representative experimental workflow for a photoaffinity labeling experiment utilizing a UV-cleavable biotin probe system.

Representative Experimental Workflow: Photoaffinity Labeling

Workflow for photoaffinity labeling and target identification.

Detailed Protocol: Photocleavage of Biotinylated Proteins

This protocol describes the UV-mediated cleavage and release of a biotinylated protein captured on streptavidin beads.

Materials:

-

Streptavidin-coated magnetic beads with captured biotinylated protein

-

Photocleavage buffer (e.g., 25 mM sodium phosphate, pH 7.4)

-

UV lamp with an emission peak around 365 nm (e.g., Blak Ray XX-15)[6][8]

-

Microcentrifuge tubes

-

Magnetic rack

Procedure:

-

Wash the streptavidin beads with the captured protein complex three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.

-

After the final wash, resuspend the beads in photocleavage buffer. The volume will depend on the amount of beads and the desired final protein concentration.

-

Transfer the bead suspension to a UV-transparent microcentrifuge tube.

-

Place the tube on a shaker or rotator to ensure even suspension of the beads during irradiation.

-

Position the tube approximately 15 cm from the UV lamp.[6][8]

-

Irradiate the sample with UV light (300-350 nm) for 5-15 minutes. The optimal time should be determined empirically.[6][9]

-

After irradiation, place the tube on a magnetic rack to pellet the streptavidin beads.

-

Carefully collect the supernatant, which now contains the released target protein.

-

The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[10][11] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.

This compound, with its PEG-based structure, serves as a flexible linker in PROTAC synthesis.[1][12][13] The azide functionality allows for its conjugation to an alkyne-modified ligand for the target protein or the E3 ligase via click chemistry. The PEG component enhances the solubility and cell permeability of the resulting PROTAC molecule.[12]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule in hijacking the ubiquitin-proteasome system to induce targeted protein degradation.

Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using a linker like this compound typically involves the assembly of the two ligands and the linker. The subsequent evaluation of the PROTAC's efficacy involves a series of in vitro and cellular assays.

Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile tool for researchers in chemical biology and drug discovery. Its unique combination of a biotin handle, a UV-cleavable linker, and an azide group for click chemistry enables a wide range of applications, from the identification of protein-ligand interactions to the development of novel therapeutics based on targeted protein degradation. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful implementation of this compound in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. idtdna.com [idtdna.com]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. precisepeg.com [precisepeg.com]

- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-Depth Technical Guide to the Mechanism and Application of Azido-C3-UV-biotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and application of Azido-C3-UV-biotin, a trifunctional chemical probe designed for photo-affinity labeling and subsequent target identification. The guide details the roles of its three key components: the aryl azide photocrosslinker, the UV-cleavable ortho-nitrobenzyl linker, and the biotin affinity tag. We present the underlying chemical principles, a generalized experimental workflow, and available quantitative data to assist researchers in the successful application of this versatile tool in proteomics and drug discovery.

Introduction

This compound is a powerful reagent for the identification and characterization of protein-protein and small molecule-protein interactions. Its design allows for the covalent capture of interacting partners upon photoactivation, their subsequent enrichment, and finally, the release of the captured proteins for analysis, typically by mass spectrometry. This guide will dissect the function of each component of the this compound molecule to provide a clear understanding of its mechanism of action.

Molecular Structure and Core Components

The functionality of this compound is derived from its three key moieties, connected by a linker. While the exact commercial "C3" designation can vary, a representative structure incorporates these core elements.

Caption: Core functional components of this compound.

The molecular formula for a common variant is C₃₈H₄₈N₄O₉S, with a molecular weight of 736.87 g/mol .

Mechanism of Action

The utility of this compound is realized in a sequential, multi-step process:

Step 1: Photo-Crosslinking via the Aryl Azide Group

The aryl azide moiety is the photoreactive component responsible for covalently capturing interacting molecules. Upon irradiation with UV light, typically in the range of 260-365 nm, the aryl azide releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo non-specific insertion into proximal C-H and N-H bonds of an interacting protein, forming a stable covalent bond.[1][2]

Caption: Photoactivation of the aryl azide group for covalent crosslinking.

Step 2: Affinity Purification using the Biotin Tag

Following covalent capture, the biotin tag serves as a high-affinity handle for the enrichment of the crosslinked protein complexes. Biotin binds with very high affinity to streptavidin or avidin, which are typically immobilized on beads or other solid supports. This allows for the specific isolation of the biotinylated complexes from a complex biological sample, such as a cell lysate, while non-biotinylated proteins are washed away.

Step 3: UV-Cleavage of the Linker

A key feature of this compound is its UV-cleavable linker, which is based on an ortho-nitrobenzyl ester. After affinity purification, the captured proteins can be released from the streptavidin support by irradiation with a second round of UV light, typically at a longer wavelength (e.g., ~365 nm) to minimize protein damage.[3][4] The ortho-nitrobenzyl group undergoes a photochemical rearrangement, leading to the cleavage of the ester linkage and the release of the captured protein with a small molecular tag.[3][4]

Caption: UV-mediated cleavage and release of the captured protein.

Quantitative Data

Table 1: Quantitative Parameters for Aryl Azide Photo-Crosslinking

| Parameter | Typical Value | Reference |

| Activation Wavelength | 260-365 nm | [1][2] |

| Crosslinking Efficiency | <30% (can be highly variable) | [1] |

| Half-life of Nitrene | ~1-10 ns | [1] |

Table 2: Quantitative Parameters for ortho-Nitrobenzyl Photocleavage

| Parameter | Typical Value | Reference |

| Cleavage Wavelength | 300-365 nm | [3][5] |

| Quantum Yield (Φ) | 0.01 - 0.3 | [5] |

| Cleavage Efficiency | >80% with sufficient irradiation | [4] |

Note: The efficiencies of both crosslinking and cleavage are highly dependent on the specific experimental conditions, including the nature of the interacting molecules, buffer composition, and the intensity and duration of UV irradiation.

Experimental Protocols

The following provides a generalized workflow for a photo-affinity labeling experiment using this compound to identify the protein targets of a small molecule of interest. It is critical to note that optimization of each step is essential for successful outcomes.

Caption: Generalized experimental workflow for photo-affinity labeling.

Detailed Methodologies:

5.1. Probe Preparation and Incubation:

-

Synthesize or obtain an alkyne-modified version of the small molecule of interest.

-

Incubate the alkyne-modified probe with the biological sample (e.g., live cells or cell lysate) to allow for binding to its target protein(s). Concentrations and incubation times will be specific to the small molecule and its target.

5.2. Click Chemistry:

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-modified small molecule-protein complex with this compound.

-

Typical reaction components include a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), a copper ligand (e.g., TBTA), and this compound.

5.3. Photo-Crosslinking:

-

Irradiate the sample with a UV light source at a wavelength appropriate for aryl azide activation (e.g., 254 nm or 365 nm).

-

The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing protein damage.

5.4. Cell Lysis and Protein Extraction:

-

If working with live cells, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT) before and during photoactivation, as they can quench the nitrene or reduce the azide, respectively.

-

Clarify the lysate by centrifugation to remove cellular debris.

5.5. Affinity Purification:

-

Incubate the cell lysate with streptavidin-conjugated beads for a sufficient time to allow for binding of the biotinylated protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5.6. UV Cleavage and Elution:

-

Resuspend the beads in a suitable buffer.

-

Irradiate the bead suspension with a UV lamp at a wavelength appropriate for ortho-nitrobenzyl cleavage (e.g., 365 nm). The irradiation time will need to be optimized.

-

Collect the supernatant containing the released proteins.

5.7. Downstream Analysis:

-

Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting to confirm successful enrichment.

-

For protein identification, perform in-solution or in-gel tryptic digestion of the eluted proteins followed by LC-MS/MS analysis.

Conclusion

This compound is a sophisticated chemical tool that enables the identification of molecular interactions through a combination of photo-crosslinking, affinity purification, and photocleavage. A thorough understanding of the mechanism of each functional moiety is crucial for the design and execution of successful experiments. While this guide provides a comprehensive overview and a general framework for its use, empirical optimization of experimental parameters is essential to achieve reliable and reproducible results.

References

Azido-C3-UV-biotin as a PEG-based PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by coopting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is a critical component of a PROTAC, influencing its efficacy by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as impacting physicochemical properties like solubility and cell permeability.

Core Concepts: The PROTAC Mechanism and Key Signaling Pathways

The efficacy of a PROTAC is fundamentally linked to its ability to hijack the ubiquitin-proteasome system (UPS). This intricate cellular machinery is responsible for the degradation of most intracellular proteins, playing a crucial role in regulating a myriad of cellular processes.

The Ubiquitin-Proteasome System (UPS)

The UPS involves a sequential enzymatic cascade that results in the covalent attachment of a polyubiquitin chain to a target protein, marking it for degradation. This process is carried out by three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.

PROTACs effectively bring the POI into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation by the 26S proteasome.

References

The Azide Group in Azido-C3-UV-biotin: A Technical Guide for Bioorthogonal Labeling and Beyond

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Azido-C3-UV-biotin molecule, with a specific focus on the pivotal role of its azide group. This versatile chemical tool is at the forefront of modern chemical biology, proteomics, and drug discovery, enabling the specific and efficient labeling, identification, and manipulation of biomolecules in complex biological systems. This document outlines the core principles of its application, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Principles of this compound

This compound is a trifunctional molecule meticulously designed for multi-step biological applications. Its structure comprises three key functional moieties:

-

Azide (-N₃): The bioorthogonal reactive group. The azide group is small, metabolically stable, and virtually absent in biological systems, making it an ideal chemical handle for specific covalent modification.[1][2] It participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This allows for the covalent attachment of this compound to biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group.

-

C3 Linker: A short three-carbon spacer. This linker provides spatial separation between the azide group and the biotin moiety, which can help to minimize steric hindrance during the click reaction and subsequent interactions.

-

Biotin: A high-affinity ligand for streptavidin. The biotin-streptavidin interaction is one of the strongest known non-covalent interactions in nature, which is exploited for the highly efficient enrichment and purification of biotinylated molecules from complex mixtures.[8]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the application of this compound and its constituent functional groups. Where data for the specific this compound molecule is not available, data for structurally analogous compounds are provided as a reference.

| Parameter | Value | Compound/System | Reference |

| Click Chemistry Kinetics | |||

| CuAAC Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹ | General Copper(I)-catalyzed azide-alkyne cycloaddition | [9] |

| Photocleavage Properties | |||

| Cleavage Wavelength | ~340 - 365 nm | 2-nitrobenzyl linkers | [5][7] |

| Cleavage Efficiency | Close to 80% (after 10 min irradiation) | 2-nitrobenzyl linker on immobilized DNA | [5][6] |

| >99% (in solution) | Photocleavable biotin derivative | [10] | |

| Quantum Yield | 0.49 - 0.63 | 1-(2-nitrophenyl)ethyl phosphate esters | [6] |

| Biotin-Streptavidin Interaction | |||

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Biotin-Streptavidin | [8] |

Experimental Workflows and Signaling Pathways

The azide group is central to the application of this compound in various experimental workflows. Below are diagrams illustrating key logical and experimental processes.

This workflow demonstrates the use of this compound for the identification of a protein of interest that has been modified to contain an alkyne group. The process involves labeling, enrichment, and subsequent release for analysis.

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12][13][14] The azide group allows for the modular construction of the PROTAC molecule via click chemistry. The diagram above illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These protocols are generalized and may require optimization for specific experimental systems.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein that has been modified to contain a terminal alkyne with this compound.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.

-

This compound stock solution (10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (100 mM in deionized water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in deionized water).

-

Sodium ascorbate stock solution (100 mM in deionized water, freshly prepared).

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis equipment.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.

-

Alkyne-modified protein solution.

-

This compound stock solution (to a final concentration of 100-200 µM).

-

THPTA ligand stock solution (to a final concentration of 1-2 mM).

-

CuSO₄ stock solution (to a final concentration of 0.5-1 mM).

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

-

Purification: Remove the excess unreacted this compound and copper catalyst using a size-exclusion chromatography column or by dialysis against an appropriate buffer.

-

Verification of Labeling: Confirm the successful biotinylation of the protein using methods such as:

-

Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.

-

Mass Spectrometry: Analyze the mass shift corresponding to the addition of the this compound moiety.[15]

-

Protocol for Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein sample from the previous protocol.

-

Streptavidin-conjugated agarose or magnetic beads.

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

UV lamp (365 nm).

Procedure:

-

Bead Preparation: Resuspend the streptavidin-conjugated beads in the binding/wash buffer.

-

Binding: Add the biotinylated protein sample to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of the biotinylated proteins.

-

Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins. Repeat the wash step 3-5 times.

Protocol for UV-Cleavage and Elution

This protocol describes the release of the captured protein from the streptavidin beads via photocleavage.

Materials:

-

Washed streptavidin beads with captured biotinylated protein.

-

Elution Buffer (e.g., PBS or a buffer compatible with downstream analysis).

-

UV lamp (365 nm).

Procedure:

-

Resuspend Beads: Resuspend the washed beads in a minimal volume of elution buffer.

-

UV Irradiation: Expose the bead suspension to a 365 nm UV lamp for 5-30 minutes on ice or at 4°C. The optimal irradiation time should be determined empirically.[7]

-

Elution: Pellet the beads and collect the supernatant containing the released protein. The protein is now free of the biotin tag and can be used for downstream applications like mass spectrometry.[16]

Conclusion

The azide group is the linchpin of this compound's functionality, enabling its use in a wide array of sophisticated biochemical and cell biology applications. Its bioorthogonality allows for precise and specific labeling of target molecules within complex biological milieus. The integrated UV-cleavable linker and biotin affinity tag provide a powerful system for the enrichment and subsequent analysis of these targets. This technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their pursuit of scientific discovery.

References

- 1. Simple azide labeling of biotin-binding proteins using microbial transglutaminase: A practical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]

- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. [PDF] Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. lifetein.com [lifetein.com]

- 8. Optimized Automated Workflow for BioID Improves Reproducibility and Identification of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Properties of Azido-C3-UV-biotin: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the behavior of critical reagents in various experimental conditions is paramount. This in-depth technical guide explores the solubility and stability of Azido-C3-UV-biotin, a versatile molecule integrating a biotin moiety for affinity purification, a UV-cleavable linker for controlled release, a C3 spacer, and an azide group for bioorthogonal conjugation via click chemistry.

This guide provides a comprehensive overview of the factors influencing the solubility and stability of this compound, along with detailed experimental protocols for its handling and use. The information presented here is essential for designing robust and reproducible experimental workflows in proteomics, drug discovery, and other life science applications.

Core Concepts: Structure and Functionality

This compound is a multifunctional reagent. Its utility stems from its distinct chemical moieties:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling strong and specific capture of biotinylated molecules.

-

UV-Cleavable Linker: A photosensitive group that, upon irradiation with UV light (typically in the 300-365 nm range), breaks the covalent bond, allowing for the release of the captured molecule from the biotin tag.[1][2][3][4][5]

-

C3 Spacer: A three-carbon alkyl chain that provides spatial separation between the biotin and the azide group, minimizing steric hindrance.

-

Azide Group (-N3): A functional group that participates in highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry".[6][7][8][9][10] This allows for the covalent attachment of the biotin tag to alkyne-modified molecules.

The polyethylene glycol (PEG) nature of the linker in similar compounds is known to enhance aqueous solubility and reduce immunogenicity.[11][12]

Solubility Profile of this compound

Generally, biotin exhibits low solubility in aqueous solutions at neutral pH.[13] To overcome this, stock solutions are often prepared in organic solvents or under basic conditions.[13][14] The presence of a short PEG linker in this compound is expected to improve its hydrophilicity and aqueous solubility compared to unconjugated biotin.

Recommended Solvents and Buffer Considerations:

For practical applications, a stock solution of this compound is typically prepared in an organic solvent and then diluted to the desired concentration in the final aqueous buffer.

| Solvent/Buffer Component | Recommendation | Rationale |

| Primary Stock Solution | Dimethyl sulfoxide (DMSO) | High dissolving power for biotin and related compounds.[13][14] |

| Dimethylformamide (DMF) | An alternative to DMSO with similar properties.[15] | |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Commonly used in biological assays and generally compatible. |

| Tris-Buffered Saline (TBS), pH 7.4-8.0 | Another standard biological buffer. A slightly alkaline pH may improve azide stability. | |

| Borate Buffers, pH 8.0-9.0 | Alkaline conditions can enhance the stability of the azide group.[16][17][18] |

Note: When using a DMSO stock, the final concentration of DMSO in the aqueous buffer should be kept low (typically <1%) to avoid detrimental effects on biological samples.

Stability of this compound in Buffers

The stability of this compound is primarily determined by the chemical lability of the azide group and the photocleavable linker.

Factors Affecting Stability:

| Factor | Effect on Stability | Recommendations for Storage and Handling |

| pH | The azide group is generally more stable at neutral to slightly alkaline pH. Strongly acidic conditions can lead to the formation of hydrazoic acid, which is volatile and toxic. | Store stock solutions and conduct reactions in buffers with a pH between 7.0 and 8.5. |

| Temperature | Elevated temperatures can promote the degradation of organic azides.[19] | Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles. |

| Light | The photocleavable linker is sensitive to UV light. Exposure to UV sources will lead to cleavage of the molecule. | Protect solutions containing this compound from light, especially UV light, by using amber vials or wrapping containers in foil. |

| Reducing Agents | Strong reducing agents, such as dithiothreitol (DTT), can reduce the azide group. | Avoid the presence of high concentrations of reducing agents in buffers if the azide functionality is to be used for click chemistry. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

-

Weighing: Carefully weigh out the desired amount of this compound powder in a microfuge tube.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Biotinylation via Click Chemistry

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Alkyne-modified molecule of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: In a microfuge tube, combine the alkyne-modified molecule and this compound in the desired molar ratio (typically a slight excess of the biotin reagent is used) in the reaction buffer.

-

Ligand and Copper Addition: Add the THPTA or TBTA ligand to the reaction mixture, followed by the CuSO4 solution. The ligand helps to stabilize the Cu(I) catalyst.

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalytic species and initiate the click reaction.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as LC-MS or gel electrophoresis.

-

Purification: Purify the biotinylated product to remove excess reagents using appropriate methods like dialysis, size-exclusion chromatography, or HPLC.

Protocol 3: UV Cleavage of the Biotin Tag

Materials:

-

Biotinylated molecule captured on a streptavidin-coated support (e.g., beads, plates)

-

UV lamp with an emission wavelength in the 300-365 nm range[1][3][4]

-

Cleavage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Washing: Wash the streptavidin support with the captured biotinylated molecule thoroughly with a suitable wash buffer to remove any non-specifically bound components.

-

Resuspension: Resuspend the support in the cleavage buffer.

-

UV Irradiation: Expose the sample to UV light (300-365 nm) for a predetermined duration (typically 5-30 minutes). The optimal time and distance from the UV source should be empirically determined.

-

Elution: After irradiation, collect the supernatant which now contains the released molecule. The biotin tag remains bound to the streptavidin support.

-

Analysis: Analyze the eluted fraction to confirm the presence and integrity of the released molecule.

Visualizing Workflows and Pathways

To further clarify the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.

Caption: A typical workflow for the preparation of an this compound stock solution.

Caption: The signaling pathway for the CuAAC click chemistry reaction.

Caption: Experimental workflow for the UV-mediated cleavage and elution of a target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. glenresearch.com [glenresearch.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axispharm.com [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Laboratory Chemicals | Labcompare.com [labcompare.com]

- 12. Buy Azido-PEG1-methylamine | 1835759-88-0 | >98% [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Azido-C3-UV-biotin for Novice Users in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-C3-UV-biotin is a versatile trifunctional molecule that has emerged as a powerful tool in chemical biology and drug discovery. This technical guide provides a comprehensive overview of its core principles, applications, and experimental considerations. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this innovative chemical probe into their research. This document details the fundamental concepts of its constituent parts: the azide group for bioorthogonal "click" chemistry, the photocleavable (UV) linker for controlled release, and the biotin moiety for high-affinity purification. We present detailed experimental protocols, quantitative data for related compounds, and visual workflows to facilitate a deeper understanding of its utility in applications such as photo-affinity labeling, proximity labeling, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Multifaceted Nature of this compound

This compound is a chemical reagent designed for the specific and reversible labeling of biomolecules. Its structure incorporates three key functional elements:

-

An Azide Group (-N₃): This functional group serves as a chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, allowing for the covalent attachment of this compound to alkyne-modified biomolecules in complex biological mixtures.

-

A UV-Cleavable Linker: This component, typically a nitrobenzyl-based moiety, connects the azide and biotin groups. Upon exposure to ultraviolet (UV) light at specific wavelengths (typically 300-365 nm), this linker undergoes irreversible cleavage. This property enables the controlled release of the biotinylated biomolecule from streptavidin after its capture and purification.

-

A Biotin Moiety: Biotin (Vitamin B7) exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for the highly selective enrichment and purification of biotinylated molecules from complex samples.

The combination of these three functionalities in a single molecule provides a powerful workflow: labeling a target via click chemistry, isolating the target through the biotin-streptavidin interaction, and then releasing the target in its native state by photocleavage.

Core Principles and Mechanisms

Bioorthogonal Ligation via Click Chemistry

The azide group on this compound is relatively inert in biological systems, preventing non-specific reactions. However, in the presence of a terminal alkyne and a copper(I) catalyst, it undergoes a rapid and highly specific cycloaddition reaction to form a stable triazole linkage. This bioorthogonal nature ensures that the labeling reaction is confined to the intended alkyne-modified target molecule.

High-Affinity Capture with the Biotin-Streptavidin System

The interaction between biotin and streptavidin is characterized by an extremely low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making the complex highly stable.[1][2] This strong interaction allows for the efficient capture of biotinylated molecules on streptavidin-coated solid supports, such as magnetic beads or agarose resin, even from dilute solutions.

Controlled Release through Photocleavage

The UV-cleavable linker within this compound is designed to be stable under typical biochemical conditions. However, upon irradiation with UV light, the linker absorbs photons and undergoes a photochemical reaction that results in the cleavage of the covalent bond, releasing the biotin tag from the labeled biomolecule. This traceless release is a significant advantage over traditional biotinylation methods that require harsh denaturing conditions to disrupt the biotin-streptavidin interaction.

Quantitative Data

Table 1: Biotin-Streptavidin Interaction Parameters

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [1][2] |

| Association Rate Constant (kon) | ~10⁵ - 10⁷ M⁻¹s⁻¹ | [3] |

| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ | [3] |

Note: The presence of the C3-UV linker may slightly alter these binding kinetics.

Table 2: Photocleavage Parameters of Nitrobenzyl-Based Linkers

| Parameter | Wavelength (nm) | Cleavage Time | Efficiency | Reference(s) |

| Typical Conditions | 300 - 365 | < 5 - 10 min | >80% | [4][5][6] |

| Quantum Yield (Φ) | 340 - 365 | - | 0.01 - 0.63 | [4][7] |

Note: Cleavage efficiency and quantum yield are highly dependent on the specific molecular context, light intensity, and buffer conditions.

Key Applications and Experimental Protocols

Photo-Affinity Labeling (PAL) and Target Identification

In a PAL experiment, a photoreactive group (like an aryl azide) is attached to a ligand to identify its binding partners. While the azide in this compound is primarily for click chemistry, a similar workflow can be envisioned where an alkyne-modified photo-affinity probe is first cross-linked to its target, followed by clicking on the this compound for purification and subsequent release.

Experimental Protocol: Two-Step Photo-Affinity Labeling

-

Probe Incubation: Incubate your biological sample (e.g., cell lysate) with an alkyne-functionalized photo-affinity probe.

-

UV Cross-linking: Irradiate the sample with UV light at the appropriate wavelength to activate the photoreactive group on the probe, leading to covalent cross-linking with the target protein.

-

Click Chemistry Reaction:

-

To the cross-linked sample, add this compound (final concentration of 50-100 µM).

-

Add a copper(I) source (e.g., 1 mM CuSO₄) and a reducing agent (e.g., 2 mM sodium ascorbate). A copper ligand like TBTA can be included to improve reaction efficiency.

-

Incubate at room temperature for 1-2 hours.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation.

-

Wash the beads extensively with a series of buffers (e.g., high salt, detergent-containing) to remove non-specifically bound proteins.

-

-

Photocleavage and Elution:

-

Resuspend the beads in a suitable buffer.

-

Irradiate the bead suspension with UV light (300-365 nm) for 5-15 minutes on ice.

-

Collect the supernatant containing the released target protein for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

-

Proximity Labeling (PL) followed by Reversible Capture

Proximity labeling techniques, such as BioID or APEX, use enzymes fused to a protein of interest to biotinylate nearby proteins. The use of a cleavable biotin derivative would allow for the release of these captured proximal proteins for further analysis. While not a direct application of the azide group, a similar workflow using an alkyne-modified labeling reagent followed by click chemistry with this compound is feasible.

Proteolysis Targeting Chimeras (PROTACs)

This compound is described as a PEG-based PROTAC linker.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group allows for the convenient synthesis of PROTACs by clicking the linker to an alkyne-modified ligand for either the target protein or the E3 ligase. The biotin and UV-cleavable moieties could be used for purification of the PROTAC itself or for pull-down experiments to study its interactions.

Visualizations: Workflows and Pathways

Caption: Targeted protein degradation pathway mediated by a PROTAC.

Caption: Experimental workflow for labeling, capture, and release.

Caption: Workflow for two-step photo-affinity labeling.

Concluding Remarks

This compound offers a sophisticated and powerful approach for the selective labeling, enrichment, and traceless release of biomolecules. Its trifunctional nature provides researchers with a versatile tool to investigate complex biological systems. While specific quantitative data for this particular reagent remains to be fully characterized in the public domain, the well-established principles of its constituent parts provide a solid foundation for its application. As research in chemical biology and drug discovery continues to advance, the utility of such precisely engineered chemical probes is expected to grow, enabling new insights into protein function, interactions, and degradation.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Photo-Reactive Azido-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling is a powerful technique to identify and characterize protein interactions in various biological systems. This method utilizes a photo-reactive probe, such as an azido-biotin derivative, to covalently bind to interacting proteins upon activation with ultraviolet (UV) light. The biotin tag then allows for the specific detection, purification, and enrichment of the labeled proteins using streptavidin-based affinity matrices. This document provides a detailed protocol for the use of a generic photo-reactive Azido-C3-UV-Biotin reagent for labeling proteins. The "Azido" group in this context refers to a photo-activatable aryl azide, which upon UV irradiation, forms a highly reactive nitrene that can insert non-specifically into C-H and N-H bonds in close proximity. The "C3" denotes a three-carbon spacer arm, and "biotin" serves as the affinity handle for downstream applications.

Principle of the Method

The process of protein labeling with this compound involves three main stages. First, the photo-reactive biotin probe is incubated with the protein sample, allowing for non-covalent interactions to occur. Next, the sample is irradiated with UV light at a specific wavelength, which activates the aryl azide group, converting it into a reactive nitrene. This nitrene then rapidly and covalently crosslinks to nearby amino acid residues of the interacting protein. Finally, the biotinylated proteins can be detected via Western blotting using streptavidin-HRP conjugates or enriched for further analysis, such as mass spectrometry, using streptavidin-coated beads.

Materials and Reagents

-

Protein Sample: Purified protein or cell lysate in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can quench the photo-reactive group.[1]

-

This compound: Stock solution prepared in an organic solvent like DMSO or DMF.

-

UV Lamp: A lamp capable of emitting UV light at 320-370 nm is recommended to activate the aryl azide.[1][2] Avoid lamps that emit at 254 nm, as this can cause protein damage.[2]

-

Reaction Tubes: UV-transparent tubes (e.g., quartz or certain plastics) or open-lid microcentrifuge tubes on ice.[1]

-

Detection Reagents:

-

Streptavidin-HRP conjugate for Western blotting.

-

Streptavidin-agarose or magnetic beads for affinity purification.[3]

-

-

Wash Buffers: PBS or other suitable buffers for washing steps.

-

Quenching Buffer (Optional): A buffer containing a primary amine (e.g., Tris) can be added after UV irradiation to quench any unreacted nitrene.

Experimental Protocols

Protocol 1: Photo-Labeling of a Purified Protein

This protocol describes the labeling of a purified protein in solution.

-

Prepare the Protein Sample:

-

Dissolve the purified protein in an amine-free and thiol-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

-

Prepare this compound:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the biotin reagent over the protein. The optimal ratio should be determined empirically.

-

Incubate the mixture for 15-30 minutes at room temperature or on ice to allow for non-covalent interactions. Protect the mixture from light.

-

-

UV Irradiation:

-

Quenching (Optional):

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted probe.

-

-

Removal of Excess Probe:

-

Remove unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Analysis of Labeling:

-

The extent of biotinylation can be assessed by Western blot analysis using a streptavidin-HRP conjugate.

-

Protocol 2: Photo-Labeling in Cell Lysates

This protocol is for identifying protein interactions within a complex mixture like a cell lysate.

-

Prepare Cell Lysate:

-

Lyse cells in an appropriate amine-free and thiol-free lysis buffer (e.g., RIPA buffer without Tris, supplemented with protease inhibitors).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the cell lysate to the desired final concentration (e.g., 10-100 µM).

-

Incubate the mixture for 15-30 minutes on ice, protected from light.

-

-

UV Irradiation:

-

Irradiate the lysate on ice with a UV lamp (320-370 nm) for 5-15 minutes.[2]

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-agarose or magnetic beads to the irradiated lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against a protein of interest or by silver/Coomassie staining to visualize all captured proteins. For protein identification, samples can be subjected to mass spectrometry analysis.

-

Data Presentation

Table 1: Recommended Starting Conditions for Protein Labeling

| Parameter | Purified Protein | Cell Lysate |

| Protein Concentration | 1-10 mg/mL | 1-5 mg/mL |

| This compound (Molar Excess) | 10-100x | N/A |

| This compound (Concentration) | N/A | 10-100 µM |

| UV Wavelength | 320-370 nm | 320-370 nm |

| UV Irradiation Time | 5-15 min | 5-15 min |

| Temperature | On ice or RT | On ice |

Visualizations

Mechanism of Photo-Labeling

Caption: Mechanism of photo-reactive azido-biotin labeling.

Experimental Workflow

Caption: General workflow for protein labeling with photo-reactive biotin.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low labeling efficiency | Incompatible buffer | Ensure the buffer is free of primary amines and thiols.[1] |

| Insufficient UV irradiation | Optimize UV exposure time and distance to the lamp. | |

| Inactive reagent | Ensure the this compound reagent has been stored correctly, protected from light and moisture. | |

| High background/non-specific binding | Excess unreacted probe | Ensure thorough removal of the excess probe after the reaction. |

| Non-specific binding to affinity matrix | Increase the stringency of the wash steps during affinity purification. |

Conclusion

The use of photo-reactive azido-biotin reagents provides a versatile and powerful method for covalently labeling proteins and identifying their interaction partners. The protocol outlined in this document serves as a comprehensive guide for researchers to successfully implement this technique in their studies. Optimization of the reaction conditions, particularly the reagent concentration and UV irradiation parameters, is crucial for achieving high labeling efficiency and specificity.

References

Application Notes and Protocols for Azido-C3-UV-biotin in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker plays a critical role in PROTAC design, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation. Azido-C3-UV-biotin is a versatile, PEG-based linker that offers several advantages for PROTAC synthesis and evaluation. It incorporates an azide handle for efficient and modular assembly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. Furthermore, the inclusion of a biotin moiety allows for affinity purification, pulldown assays, and other biochemical applications to study the PROTAC's mechanism of action. A key feature of this linker is the UV-cleavable spacer, which permits the release of the biotin tag under specific light conditions, enabling the recovery of the PROTAC or its bound complexes in a tag-free form.

These application notes provide a comprehensive, step-by-step guide for the synthesis and characterization of PROTACs utilizing the this compound linker.

Signaling Pathway of PROTAC Action

PROTACs mediate the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The overall workflow for utilizing this compound in PROTAC development encompasses chemical synthesis, purification, characterization, and subsequent biological evaluation. The biotin tag can be used for affinity-based applications, and the UV-cleavable linker allows for the removal of the tag when desired.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized via click chemistry with a biotin-azide linker. The data is compiled from typical results found in the literature for similar PROTACs.

| Parameter | Result | Method |

| Synthesis | ||

| Reaction Yield | 60-80% | CuAAC Click Chemistry |

| Purity | >95% | HPLC |

| Characterization | ||

| Mass Spectrum | Calculated vs. Found [M+H]⁺ | ESI-MS |

| NMR | Consistent with expected structure | ¹H and ¹³C NMR |

| Biological Evaluation | ||

| DC₅₀ (Degradation Concentration 50%) | 10-100 nM | Western Blot |

| Dₘₐₓ (Maximum Degradation) | >90% | Western Blot |

| UV Cleavage | ||

| Cleavage Efficiency | >90% | HPLC/MS |

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand (for either the POI or E3 ligase) to the this compound linker.

Materials:

-

Alkyne-modified ligand (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.3 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents) (Optional, but recommended to stabilize Cu(I) and protect biomolecules)

-

Degassed solvent (e.g., 1:1 mixture of tert-butanol and water, or DMF)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

-

In a reaction vessel, dissolve the alkyne-modified ligand and this compound in the degassed solvent.

-

If using THPTA, add it to the reaction mixture.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate in the reaction solvent.

-

In another separate vial, prepare a fresh solution of sodium ascorbate in the reaction solvent.

-

Purge the reaction vessel containing the alkyne and azide with nitrogen or argon for 5-10 minutes.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

-

Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to assess the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cells expressing the protein of interest

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Also, prepare a vehicle control with DMSO at the same final concentration.

-

Treat the cells with the different concentrations of the PROTAC or vehicle control and incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the protein of interest and the loading control.

-

Normalize the intensity of the POI band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 3: UV Cleavage of the Biotin Tag

This protocol describes the procedure for cleaving the biotin tag from the PROTAC using UV light.

Materials:

-

Biotinylated PROTAC sample (in a UV-transparent vial or plate, e.g., quartz)

-

UV lamp with an emission wavelength of approximately 365 nm (e.g., a hand-held UV lamp or a UV transilluminator)

-

Solvent for the PROTAC (e.g., PBS, water/acetonitrile mixture)

Procedure:

-

Prepare a solution of the biotinylated PROTAC in a suitable solvent in a UV-transparent container.

-

Place the sample under the UV lamp at a close distance (e.g., 1-5 cm).

-

Irradiate the sample with UV light (365 nm) for a specified duration. The optimal irradiation time may vary but typically ranges from 5 to 30 minutes. It is advisable to perform a time-course experiment to determine the optimal cleavage time for your specific PROTAC.

-

Monitor the cleavage reaction by HPLC or LC-MS to determine the disappearance of the starting material and the appearance of the cleaved product.

-

Once the cleavage is complete, the sample containing the tag-free PROTAC can be used for further experiments.

Note: The efficiency of photocleavage can be influenced by the solvent, the concentration of the PROTAC, and the intensity of the UV source. These parameters may need to be optimized for each specific application.

Conclusion

This compound is a valuable tool for the synthesis and evaluation of PROTACs. Its azide functionality allows for the straightforward and efficient incorporation into PROTAC structures using click chemistry. The biotin tag provides a handle for a variety of biochemical assays, and the UV-cleavable linker enables the removal of this tag on demand. The protocols provided in these application notes offer a comprehensive guide for researchers to utilize this versatile linker in the development of novel protein degraders.

Application Notes and Protocols for Azido-C3-UV-Biotin Pull-Down Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-C3-UV-biotin pull-down assay is a powerful chemical biology tool used to identify and characterize protein-protein interactions in a cellular context. This technique utilizes a trifunctional probe containing an azide group for covalent attachment to a bait molecule, a biotin handle for affinity purification, and a UV-photocleavable linker. The key advantage of this method is the ability to covalently capture interacting proteins upon UV irradiation and subsequently release them under mild conditions, preserving the integrity of the protein complexes for downstream analysis such as mass spectrometry. This application note provides a detailed protocol for performing an this compound pull-down assay, from cell culture to data analysis.

Principle of the Assay

The this compound pull-down assay is a multi-step process that begins with the introduction of a "bait" molecule, functionalized with an azide group, into cells. This bait protein then interacts with its native binding partners ("prey" proteins). The cells are then treated with the this compound probe, which contains an alkyne group that specifically reacts with the azide on the bait protein via a copper-catalyzed or copper-free click chemistry reaction. Upon exposure to UV light, a photoreactive group within the probe (often an aryl azide) forms a covalent bond with nearby molecules, effectively crosslinking the bait-prey protein complexes to the biotin tag. These biotinylated complexes are then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted by cleaving the UV-sensitive linker with a second round of UV irradiation. The eluted proteins are then identified and quantified, typically by mass spectrometry.

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound pull-down assay.

Signaling Pathway Diagram

Caption: Molecular interactions in the this compound pull-down assay.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), antibiotics.

-

Bait Protein: Azide-functionalized bait protein of interest.

-

Probe: this compound.

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Streptavidin Beads: Streptavidin-conjugated magnetic beads or agarose resin.

-

Wash Buffers:

-

Wash Buffer 1 (Low Stringency): PBS with 0.1% Tween-20.

-

Wash Buffer 2 (Medium Stringency): PBS with 0.5% Triton X-100 and 300 mM NaCl.

-